molecular formula C9H12N2 B1625327 5,6-Diaminoindane CAS No. 52957-65-0

5,6-Diaminoindane

Cat. No. B1625327
CAS RN: 52957-65-0
M. Wt: 148.2 g/mol
InChI Key: IQOUJLNQAHTBBG-UHFFFAOYSA-N
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Description

5,6-Diaminoindane is a chemical compound with the following structural formula: . It belongs to the indane family and contains two amino groups (NH₂) attached to adjacent carbon atoms in the indane ring system.

Future Directions

For more detailed information, refer to the relevant research articles .

properties

IUPAC Name

2,3-dihydro-1H-indene-5,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-8-4-6-2-1-3-7(6)5-9(8)11/h4-5H,1-3,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOUJLNQAHTBBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442976
Record name 5,6-DIAMINOINDANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Diaminoindane

CAS RN

52957-65-0
Record name 5,6-DIAMINOINDANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 200 mg (1.12 mmol) of 5-amino 6-nitroindan and 1.14 g (6.01 mmol) of SnCl2 in 8 mL of ethanol was heated at 70° C. for 2 h. It was evaporated to remove the ethanol. The residue was treated with 40% aqueous NaOH to pH =12. The mixture was diluted with 4 mL of water and extracted with CHCl3(3×10 mL). The extract was dried (MgSO4) and evaporated to leave a yellow crystalline solid (162 mg, 97%). 1H NMR (CDCl3), 2.012 (m, 2), 2.173 (t, 4, J=7.25), 3.301 (sb, 4), 6.614 (s, 2).
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200 mg
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1.14 g
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8 mL
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Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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